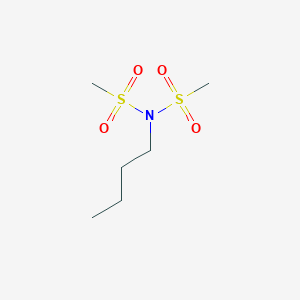![molecular formula C10H22O2Si B14390879 Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane CAS No. 88584-70-7](/img/structure/B14390879.png)
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propoxybutenyl moiety. This compound is notable for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane typically involves the reaction of trimethylsilyl chloride with an appropriate alkoxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biological molecules for enhanced stability and functionality.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism by which Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can lead to the formation of stable carbon-silicon bonds, which are crucial in many synthetic and industrial applications. The pathways involved often include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethyl{[(1Z)-1-phenyl-1-propen-1-yl]oxy}silane
- Silane, trimethyl[(1-propoxy-1-butenyl)oxy]
Uniqueness
Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable carbon-silicon bonds makes it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
88584-70-7 |
|---|---|
Molekularformel |
C10H22O2Si |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
trimethyl(1-propoxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H22O2Si/c1-6-8-10(11-9-7-2)12-13(3,4)5/h8H,6-7,9H2,1-5H3 |
InChI-Schlüssel |
CNTKGSBNKOMRPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=CCC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)
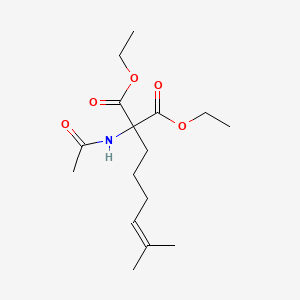
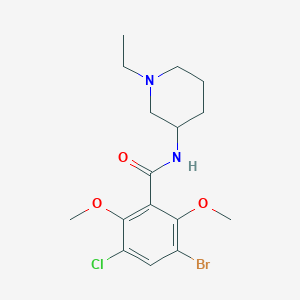
![(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid](/img/structure/B14390828.png)
![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390843.png)
![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
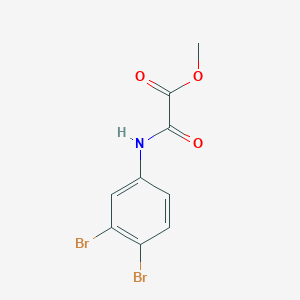
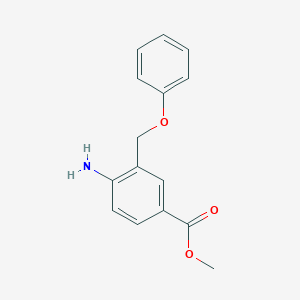
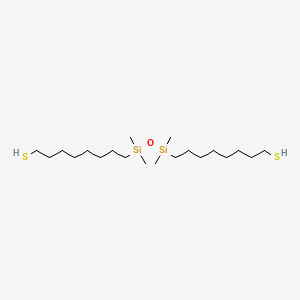
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
